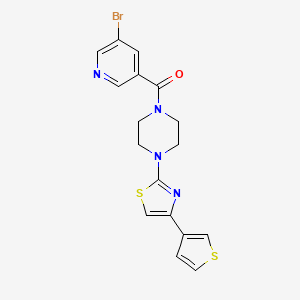

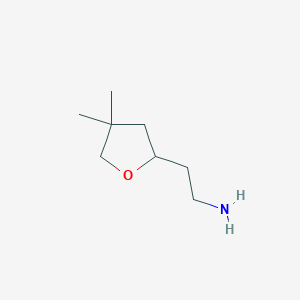

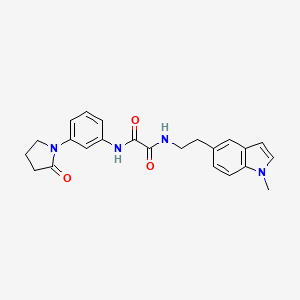

![molecular formula C12H15N5OS2 B2557151 4-(1,2,5-噻二唑-3-基)-N-[(噻吩-2-基)甲基]哌嗪-1-甲酰胺 CAS No. 2097913-26-1](/img/structure/B2557151.png)

4-(1,2,5-噻二唑-3-基)-N-[(噻吩-2-基)甲基]哌嗪-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(1,2,5-thiadiazol-3-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide” belongs to the class of 1,3,4-thiadiazole derivatives . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibit a wide variety of biological activity . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives . The mechanisms of these reactions were discussed and the structure of the new products was elucidated via spectral data and elemental analysis .Molecular Structure Analysis

Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . The molecular structure of a compound is responsible for various pharmacological activities .Chemical Reactions Analysis

The ring opening of 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole results in the formation of a thioketene intermediate that reacts with an O- or N-nucleophile, forming an ester or an amide of the aryl-substituted thioacetic acid .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can be determined using various techniques such as IR spectrum, NMR (1 H, 13 C), and MS . For example, the IR spectrum of a derivative showed a characteristic band at 1713 cm −1 which could be attributed to C=O stretching frequency .科学研究应用

- 头孢洛林磷酸酯是一种头孢类抗生素,含有这种化合物作为其重要的中间体。 它作为头孢洛林磷酸酯的侧链,于 2010 年被 FDA 批准 。头孢洛林磷酸酯对革兰氏阳性菌和革兰氏阴性菌都有效,因此在治疗感染方面具有重要价值。

- 研究人员一直在探索该化合物的衍生物作为材料的潜力。例如,合成了芳香醛-[5-(3,4,5-三甲氧基苯基)-1,3,4-噻二唑-2-基]-乙酰腙衍生物。 这些材料可能在光伏或荧光传感器等领域找到应用 。

- 开发具有近红外 (NIR) 发射、高效活性氧生成和生物相容性的双靶向光敏剂对于癌症成像引导的 PDT 至关重要。 该化合物的特性使其成为该领域中极具潜力的候选者 。

- 基于该化合物,苯并[c][1,2,5]噻二唑 (BTZ) 基团已被广泛研究。 它用作电子给体-受体系统,可能在光伏和荧光传感器中发挥作用 。

抗生素开发

材料科学

光动力疗法 (PDT)

荧光团和传感器

作用机制

The bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This permits them to inhibit replication of both bacterial and cancer cells .

安全和危害

The safety and hazards of 1,3,4-thiadiazole derivatives depend on their specific structures and biological activities. Some derivatives have shown potent cytotoxic properties . For instance, N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide was most active in the inhibition of growth of the SK-MEL-2 cell line, with an IC 50 value (the half maximal inhibitory concentration) of 4.27 µg/mL .

未来方向

The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds . Future research could focus on modifying the structure of known derivatives with documented activity to design new antitumor agents . The review covers advances made in the last 10 years and provides discussion on SAR .

属性

IUPAC Name |

4-(1,2,5-thiadiazol-3-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5OS2/c18-12(13-8-10-2-1-7-19-10)17-5-3-16(4-6-17)11-9-14-20-15-11/h1-2,7,9H,3-6,8H2,(H,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHOZCZVZITVOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NSN=C2)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

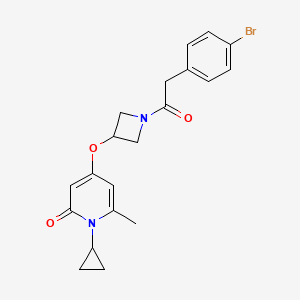

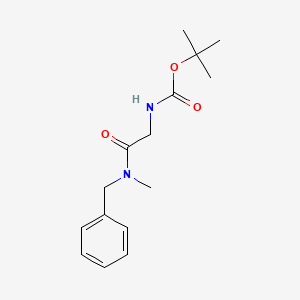

![3-Methyl-7-[(4-methylphenyl)methyl]-8-[(4-methylpiperazin-1-yl)amino]purine-2,6-dione](/img/structure/B2557074.png)

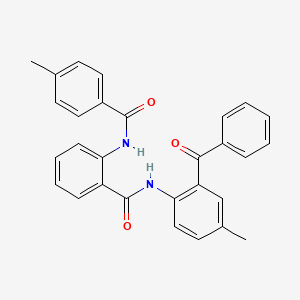

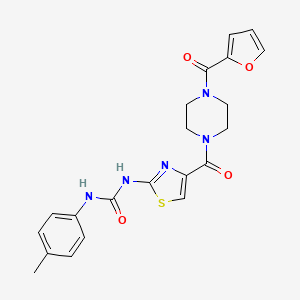

![1-(5-Methyl-1,3-thiazol-2-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea](/img/structure/B2557079.png)

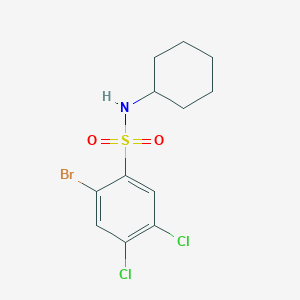

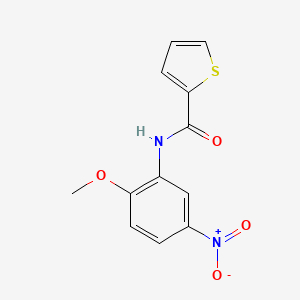

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2557083.png)

![3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one](/img/structure/B2557088.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2557089.png)